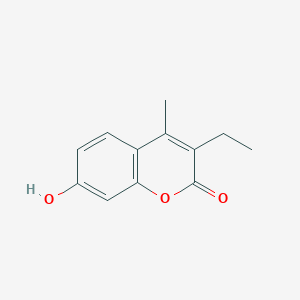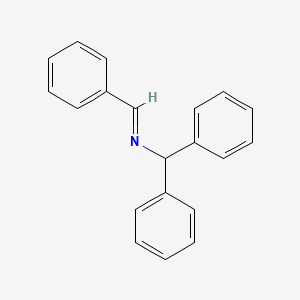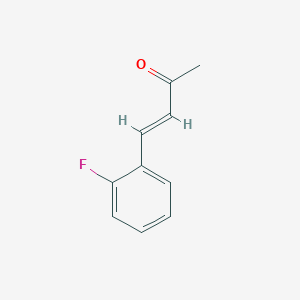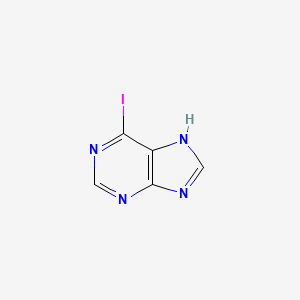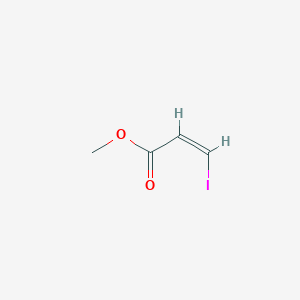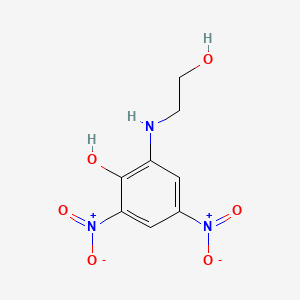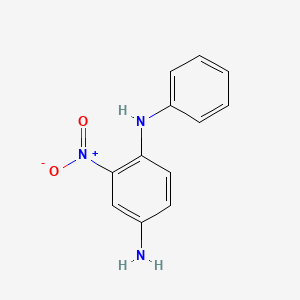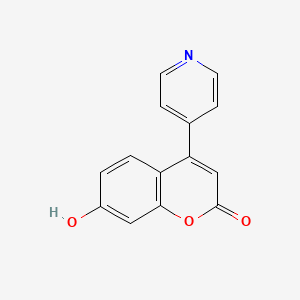
7-Hydroxy-4-(4-pyridyl)coumarin
Übersicht
Beschreibung
7-Hydroxy-4-(4-pyridyl)coumarin is a derivative of coumarin, a natural substance known for its antitumor activity. The compound is characterized by the presence of a hydroxy group and a pyridyl group attached to the coumarin core structure. This compound and its derivatives have been studied for various applications, including their antitumor effects, synthesis methods, and potential use in fluorescence sensing and imaging .
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored through various chemical transformations. For instance, the synthesis of angular 7,8-pyridazinocoumarins involves the oxidation of a hydroxy group to an acyl group and the formation of a new C-C bond . Another approach includes the cyclotetramerization of substituted coumarins to create metallo phthalocyanines with potential applications in chromogenic compounds . Additionally, a modified approach under microwave irradiation has been developed for the amination and amidation of coumarin derivatives, showcasing the versatility of these compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, with the potential to form novel ring systems and supramolecular structures. For example, the synthesis of 5H-benzofuro[3,2-c]furo[2,3-h] benzopyran-5-one demonstrates the formation of a new pentacyclic ring system . The metallo phthalocyanines bearing 7-oxy-3-(4-pyridyl)coumarin substituents are another example of the intricate molecular structures that can be achieved .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives allows for various chemical reactions. Friedel–Crafts alkylation has been used to create bis-coumarin derivatives, indicating the potential for further functionalization of the coumarin core . The Penchem condensation followed by Duffs reaction is another method used to synthesize 8-Formyl-4-Methyl-7-Hydroxy Coumarin Derivatives, demonstrating the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the growth-inhibitory effects of 7-hydroxycoumarin on various human malignant cell lines indicate its potential as a cytostatic agent . The synthesis and characterization of metallo phthalocyanines with coumarin substituents have been studied using various spectroscopic techniques, revealing characteristic bands for lactone carbonyl and unsaturated double bonds . Additionally, the pyridylthioether-hydroxycoumarin Schiff base has been identified as a selective Zn2+ fluorescence sensor, highlighting the compound's application in life cell imaging .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Wirkungen
7-Hydroxy-4-(4-pyridyl)coumarin-Derivate haben nachweislich ein breites Spektrum an antibakteriellen Wirkungen gegen verschiedene Bakterien wie Staphylococcus epidermidis, Staphylococcus aureus und Bacillus cereus gezeigt. Diese Verbindungen können aufgrund ihrer antibakteriellen Eigenschaften als Leitstrukturen für die Medikamentenentwicklung dienen .
Fluoreszierende Sonden
Coumarin-Derivate werden bei der Synthese von fluoreszierenden Sonden zum Nachweis verschiedener Substanzen verwendet. Sie finden Anwendung beim Nachweis von Ionen wie Cu^2+, Hg^2+, Mg^2+, Zn^2+ sowie bei der Umweltpolarität, aktivem Sauerstoff und Sulfid .
Umweltfreundliche Farbstoffe
Die Entwicklung neuer umweltfreundlicher Azofarbstoffe mit guten coloristischen Eigenschaften ist eine weitere Anwendung. Diese Farbstoffe zeigen auch biologische und pharmakologische Aktivitäten, was sie für verschiedene industrielle Anwendungen geeignet macht .
Fungizide Aktivität
Jüngste Forschungsergebnisse berichteten über die fungizide Aktivität von this compound-Derivaten gegen Pflanzenpathogene wie Alternaria solani, Botrytis cinereal, Cercospora arachidicola und Physalospora piricola. Diese Verbindungen haben eine gute Wirksamkeit gezeigt, was ihren potenziellen Einsatz in der Landwirtschaft aufzeigt .
Wirkmechanismus
Target of Action
7-Hydroxy-4-(4-pyridyl)coumarin is a derivative of coumarin, a class of compounds with the core structure of 1,2-benzopyranone . Coumarin derivatives have been found to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives can inhibit the proliferation and metastasis of cancer cells by inhibiting DNA gyrase .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some coumarin derivatives can inhibit the activity of DNA gyrase, a key enzyme involved in DNA replication .
Pharmacokinetics
It’s known that coumarin derivatives undergo metabolism in the liver, where they can be conjugated with glucuronic acid to form more water-soluble compounds, which are readily excreted from the body in urine .
Result of Action
Coumarin derivatives are known to have various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . Some coumarin derivatives can inhibit the proliferation and metastasis of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound’s action, efficacy, and stability can also be influenced by factors such as temperature, pH, and the presence of other substances .
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
The effects of 7-Hydroxy-4-(4-pyridyl)coumarin on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound binds to the active site of DNA gyrase, preventing the enzyme from performing its function. This binding interaction leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Furthermore, this compound can activate or inhibit other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit the growth of cancer cells. At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions. These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. For example, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and cellular function. The localization of the compound to other organelles, such as mitochondria, can also influence its activity and therapeutic potential .
Eigenschaften
IUPAC Name |
7-hydroxy-4-pyridin-4-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKPYBPJZBSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420674 | |
| Record name | 7-Hydroxy-4-(4-pyridyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92906-36-0 | |
| Record name | 7-Hydroxy-4-(4-pyridyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-(4-pyridyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)


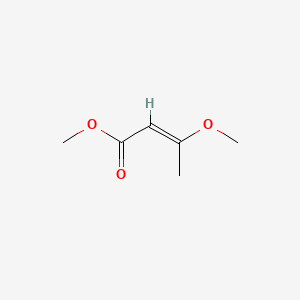

![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
